Solvent Blue 35

Description

Historical Development and Evolution of Solvent Blue 35 Research

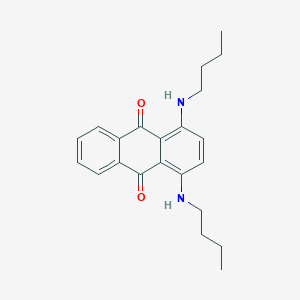

This compound (C.I. 61554), first synthesized in the mid-20th century, emerged as part of efforts to develop stable anthraquinone-based dyes for industrial applications. Its molecular structure—1,4-bis(butylamino)-9,10-anthraquinone—derives from anthraquinone sulfonic acid intermediates, a common pathway for synthetic anthraquinone dyes. Early production methods involved condensation reactions between 1,4-dihydroxyanthraquinone and butylamine under alkaline conditions, though modern techniques now employ water-phase reactions with aromatic acid catalysts to improve yield and reduce environmental impact.

Historically, this compound gained prominence as a hydrophobic dye for staining triglycerides in biological tissues. By the 1980s, its utility expanded to industrial sectors, including fuel dyeing in European countries to distinguish tax-subsidized marine diesel. France adopted it for marine diesel coloration, while Croatia utilized it to combat fuel adulteration.

Current Research Significance in Academic Literature

Recent studies focus on three domains:

- Analytical Chemistry : Development of high-performance liquid chromatography (HPLC) methods for detecting trace this compound in diesel fuels, with detection limits as low as 0.05 mg/L.

- Biomedical Applications : Its role in lipid staining for histopathology, particularly in frozen tissue sections, due to its affinity for triglycerides.

- Environmental Impact : Investigations into its carcinogenic potential (H350 hazard classification) and persistence in ecosystems.

A 2017 study by Tomić et al. demonstrated that this compound’s stability in hydrocarbon matrices complicates regulatory compliance, necessitating advanced extraction protocols.

Nomenclature Variations and Scientific Classification Systems

This compound is identified by multiple synonyms across industries:

| System | Identifier |

|---|---|

| IUPAC Name | 1,4-Bis(butylamino)anthracene-9,10-dione |

| CAS Registry | 17354-14-2 |

| Color Index | 61554 |

| Common Names | Sudan Blue II, Oil Blue 35, Blue B |

Classified under the anthraquinone dye family, it shares structural similarities with vat dyes like Indanthrone (C.I. Vat Blue 4) but differs in solubility and application methods.

Research Challenges and Methodological Limitations

Key challenges include:

- Toxicity : Classified as a Category 2 carcinogen (H350), requiring stringent handling protocols.

- Detection Sensitivity : Low concentrations in fuel (≤10 ppm) demand costly mass spectrometry-coupled HPLC systems.

- Synthesis Byproducts : Traditional methods generate alkaline wastewater containing unreacted butylamine, complicating disposal.

A 2022 patent highlighted improved synthesis routes using water as a solvent, reducing butylamine usage by 30% and eliminating sodium hydrosulfite.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-bis(butylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQDPIXQTSYZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044605 | |

| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17354-14-2 | |

| Record name | Solvent Blue 35 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17354-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Blue 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(butylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions

| Component | Mass Ratio (Relative to 1,4-Dihydroxyanthraquinone) |

|---|---|

| Ethanol | 7.5–10 |

| Anhydrous Na₂SO₄ | 0.75–1 |

| Acetic Acid | 0.25–0.4 |

| n-Butylamine | 1.5–3.5 |

| 1,4-Dihydroxyanthraquinone Leuco | 0.225–0.3 |

The process involves refluxing the mixture at ≤0.08 MPa for 1–4 hours, followed by ethanol-n-butylamine co-distillation, alkaline aqueous workup, and drying. This method achieves yields exceeding 95% with a product purity of 97–98%.

Advantages Over Classical Methods

-

Reduced tar formation : Ethanol minimizes side reactions, cutting tar byproducts by ~40% compared to pyridine-based systems.

-

Solvent recycling : The ethanol-n-butylamine azeotrope is recovered and reused after dehydration, lowering waste generation.

-

Faster kinetics : Reaction completion in 1–4 hours vs. 5 days in traditional approaches.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Environmental and Economic Factors

-

Waste generation : The patent method reduces aqueous waste by 60% through solvent recycling.

-

Energy consumption : Ethanol reflux (78°C) requires less energy than pyridine-based reactions (50°C for 120 h).

-

Catalyst cost : Acetic acid and Na₂SO₄ are cheaper and less toxic than pyridine or vatting agents.

Industrial-Scale Optimization

Modern production facilities prioritize the patent method due to its scalability and compliance with green chemistry principles. Key industrial adaptations include:

Analyse Des Réactions Chimiques

Types of Reactions

Solvent blue 35 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The butylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone forms .

Applications De Recherche Scientifique

Histological Staining

Solvent Blue 35 is predominantly used in histology for staining triglycerides in animal tissues. It is particularly effective in frozen sections, where it can also stain protein-bound lipids in paraffin sections. The dye's ability to selectively stain lipids makes it invaluable in pathological studies.

Case Study: Lipid Staining in Frozen Sections

In a study involving the examination of adipose tissue, this compound was utilized to visualize lipid deposits. The results demonstrated clear differentiation of lipid-rich areas, allowing for accurate assessment of tissue morphology and pathology .

Fuel Marking

This compound serves as a fuel marker in diesel fuels. Its incorporation into diesel allows for easy identification and differentiation of tax-exempt fuels from regular fuels. This application is crucial for regulatory compliance and tax enforcement.

Data Table: Comparison of Fuel Markers

| Marker Name | Color | Solubility | Application |

|---|---|---|---|

| This compound | Dark Red/Purple | Chloroform | Diesel fuel marking |

| Sudan Red | Red | Ethanol | Oil and fat detection |

| Dyes from the Sudan family | Various Colors | Varies | General staining |

Polymer Coloring

In the polymer industry, this compound is utilized for coloring various thermoplastics such as ABS (Acrylonitrile Butadiene Styrene), PC (Polycarbonate), HIPS (High Impact Polystyrene), and PMMA (Polymethyl Methacrylate). Its compatibility with these materials enables manufacturers to produce vibrant colored products.

Technical Insights

The dye's efficacy in polymer applications stems from its hydrophobic nature, which allows it to bond well with non-polar substrates. This property ensures that the color remains stable under various processing conditions .

Analytical Chemistry

This compound has been employed in analytical chemistry for the determination of various compounds through techniques like High-Performance Liquid Chromatography (HPLC). It acts as a standard reference dye due to its well-characterized properties.

Case Study: HPLC Analysis

A study focused on the extraction and quantification of this compound from diesel fuel using solid-phase extraction followed by HPLC with UV detection. The method proved effective for monitoring compliance with fuel regulations .

Safety Data Overview

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Sensitization | May cause allergic reactions |

| Carcinogenicity | Suspected of causing cancer |

Mécanisme D'action

The mechanism of action of Solvent blue 35 involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Structural and Chemical Differences

Key Observations :

- Alkyl Chain Impact: this compound’s n-butyl groups confer higher hydrophobicity compared to Solvent Blue 36’s isopropyl groups, enhancing its solubility in non-polar matrices like polypropylene . Longer alkyl chains in Solvent Blue 59 further improve dyeability and hydrophobicity in polymer applications .

- Ionic vs. Non-Ionic: Unlike ionic dyes like Acid Blue 25 (sulfonated anthraquinone), this compound lacks charged groups, making it unsuitable for hydrophilic systems but ideal for hydrophobic polymers .

Performance in Polymer Matrices

Hydrophobicity and Surface Energy

- In ethylene-propylene rubber (EPM), this compound and Solvent Blue 59 exhibit superhydrophobicity due to alkyl chain migration to the polymer surface, reducing polar surface energy components (e.g., from 0.5 mN/m to <0.3 mN/m post-aging) .

- Comparison of Aging Effects :

| Dye | Polar SFE Increase (Post-Aging) | Hydrophobicity (Contact Angle) |

|---|---|---|

| This compound | Minimal (<10%) | >120° (water) |

| Solvent Red 207 | Significant (>30%) | ~100° (water) |

This compound’s stability under thermal and oxidative stress minimizes polymer matrix degradation, unlike Solvent Red 207, which shows higher polarity due to dye migration .

Lightfastness and Thermal Stability

- Polypropylene Fibers : this compound outperforms shorter-chain analogs (e.g., Solvent Blue 36) in UV resistance, retaining >90% color strength after 500 hours of accelerated weathering .

- Photocatalysis: In photoredox reactions (e.g., alkene sulfonylation), this compound’s anthraquinone core enables efficient electron transfer under blue light (35 W LED), achieving yields >95% with Ir(ppy)₃ catalysts .

Chromatographic Analysis

- UPLC-MS/MS : this compound can be detected in cosmetics (e.g., lipstick) with a limit of detection (LOD) of 0.05 µg/mL , comparable to Rhodamine B but superior to Sudan dyes .

- HPLC-UV-ELSD : Separates this compound from triterpene saponins in 35 minutes, highlighting its compatibility with multi-component analyses .

Toxicity and Environmental Impact

Activité Biologique

Solvent Blue 35, also known as Sudan Blue II or Oil Blue 35, is an anthraquinone dye primarily used for coloring alcoholic and hydrocarbon-based solvents. Its chemical structure is represented by the molecular formula and a molecular weight of 350.454 g/mol. This compound is significant not only for its industrial applications but also for its biological activity, particularly in staining triglycerides in animal tissues.

| Property | Value |

|---|---|

| CAS Number | 17354-14-2 |

| Molecular Weight | 350.454 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 568.7 ± 50.0 °C |

| Melting Point | 120-122 °C |

| Flash Point | 187.2 ± 30.3 °C |

Staining Properties

This compound is widely utilized in histology for staining triglycerides within tissues, allowing for the visualization of fat deposits in various biological samples. This property is particularly useful in studies related to metabolic disorders and adipose tissue analysis.

Toxicological Studies

Research has indicated that this compound exhibits low toxicity, although it is essential to consider the concentration and exposure duration in experimental settings. Studies have shown that high doses can lead to adverse effects, but typical usage levels in laboratory settings are generally considered safe .

Case Studies and Research Findings

- Histological Applications : In a study examining the effects of dietary fats on tissue composition, this compound was employed to stain adipose tissues, revealing significant differences in triglyceride accumulation between control and experimental groups .

- Mutagenicity Assessments : A virtual screening study assessed the mutagenic potential of various dyes, including this compound. The findings suggested that while some anthraquinone dyes possess mutagenic properties, this compound did not show significant mutagenic effects under standard testing conditions .

- Environmental Impact : Research has highlighted concerns regarding the environmental persistence of synthetic dyes like this compound. Studies indicate that these compounds can accumulate in aquatic systems, potentially leading to toxic effects on marine life .

Comparative Analysis with Other Dyes

To better understand the biological activity of this compound, a comparison with other common synthetic dyes is beneficial:

| Dye Name | CAS Number | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | 17354-14-2 | Staining triglycerides | Low toxicity; non-mutagenic |

| Sudan I | 842-07-9 | Food coloring | Moderate toxicity; mutagenic potential |

| Brilliant Blue FCF | 3844-45-9 | Food and cosmetic coloring | Generally recognized as safe |

Q & A

What are the critical physicochemical properties of Solvent Blue 35, and how can they be experimentally validated in a research setting?

Answer:

this compound (CHNO, MW 350.45) is a dark blue anthraquinone-derived dye. Key properties include:

- Melting Point : 120–122°C (lit.), validated via differential scanning calorimetry (DSC) .

- Thermal Stability : Stable up to 280°C in polystyrene (PS) for 3 minutes, tested using thermogravimetric analysis (TGA) under nitrogen .

- Solubility : Insoluble in water but soluble in organic solvents (e.g., chloroform, DMSO), confirmed via UV-Vis spectroscopy in solvent titration experiments .

- Optical Properties : Refractive index of 1.63 and absorbance maxima in the visible spectrum (λ~590–630 nm), measured using spectrophotometry .

Methodological Note : Always calibrate instruments with reference standards and report solvent purity to ensure reproducibility .

How does this compound interact with polymer matrices like PS or ABS, and what experimental protocols are used to assess compatibility?

Answer:

this compound is compatible with polymers such as PS, ABS, and PMMA but incompatible with polyamide (PA) . Compatibility is assessed via:

- Melt-Blending Tests : Incorporate 0.025–0.05% dye into polymer melts (e.g., 200–300°C) and evaluate dispersion homogeneity using polarized light microscopy .

- Migration Resistance : Soak dyed polymer films in ethanol or hexane for 24 hours and measure dye leaching via HPLC .

- Thermal Aging : Expose samples to 150–280°C for 1–20 minutes and quantify color retention using CIELab colorimetry .

Advanced Consideration : Incompatibility with PA arises from hydrogen bonding interference; FT-IR spectroscopy can identify chemical interactions .

What methodologies are recommended to resolve contradictions in reported thermal stability data for this compound across studies?

Answer:

Discrepancies in thermal stability (e.g., 200°C vs. 300°C thresholds) may stem from:

- Sample Purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Use HPLC to verify dye purity (>99%) before testing .

- Atmosphere Effects : Oxidative vs. inert (N) conditions in TGA. Replicate experiments under controlled atmospheres .

- Polymer-Dye Interactions : Thermal stability in PS (280°C) differs from PC (300°C) due to matrix rigidity. Always report polymer type and processing parameters .

Best Practice : Publish raw TGA/DSC curves and experimental conditions to enable cross-study validation .

How can researchers safely handle this compound given its toxicity profile, and what protective measures are essential in laboratory settings?

Answer:

this compound is classified as acutely toxic (oral, skin) and potentially mutagenic . Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and N95 masks to avoid inhalation of dust .

- Ventilation : Use fume hoods for weighing and solvent-based preparations .

- Waste Disposal : Collect contaminated materials in sealed containers and incinerate per local regulations .

Critical Note : Avoid skin contact—immediate washing with soap and water is required. Emergency eye rinsing stations must be accessible .

What advanced spectroscopic techniques are suitable for quantifying this compound in complex matrices, and how can interference from co-solutes be minimized?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase; detection at 630 nm .

- Mass Spectrometry (LC-MS) : ESI+ mode for molecular ion identification (m/z 350.45) to confirm dye identity in biological or environmental samples .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to remove hydrophobic contaminants .

Validation Step : Spike recovery experiments (80–120%) ensure method accuracy .

What synthetic routes are reported for this compound, and how can reaction yields be optimized for laboratory-scale production?

Answer:

The dye is synthesized via:

- Anthraquinone Amination : React 1,4-dichloroanthraquinone with butylamine in ethanol at 80°C for 12 hours .

- Purification : Recrystallize from ethanol to achieve >95% purity, confirmed by melting point and HPLC .

Yield Optimization : Increase amine stoichiometry (1.5 equivalents) and use anhydrous conditions to suppress hydrolysis byproducts .

How does this compound’s photostability vary under UV vs. visible light, and what accelerated aging models predict long-term degradation?

Answer:

- Testing Protocol : Expose dyed films to UV (365 nm) and visible light (600 nm) at 50°C for 100–500 hours. Monitor color fade via spectrophotometry .

- Degradation Kinetics : UV light induces faster fading due to anthraquinone ring cleavage. Fit data to the Arrhenius model to estimate activation energy .

Mitigation Strategy : Add UV stabilizers (e.g., hindered amine light stabilizers) to polymer blends .

What computational tools can predict this compound’s solubility parameters, and how do they align with experimental data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.